molecular formula C6H9N3O B13902184 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole

3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole

Cat. No.: B13902184
M. Wt: 139.16 g/mol
InChI Key: SLEVKSBPAUGEKT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The structure of this compound consists of a triazole ring substituted with an ethoxyvinyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with ethoxyvinyl derivatives under specific conditions. One common method is the reaction of 1,2,4-triazole with ethoxyvinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its wide range of biological activities.

    Fluconazole: An antifungal agent containing a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

    Trazodone: An antidepressant that contains a triazole moiety.

Uniqueness

3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole is unique due to its ethoxyvinyl substitution, which imparts distinct chemical properties and biological activities. This substitution enhances its ability to interact with specific biological targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-[(E)-2-ethoxyethenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C6H9N3O/c1-2-10-4-3-6-7-5-8-9-6/h3-5H,2H2,1H3,(H,7,8,9)/b4-3+

InChI Key

SLEVKSBPAUGEKT-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C1=NC=NN1

Canonical SMILES

CCOC=CC1=NC=NN1

Origin of Product

United States

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